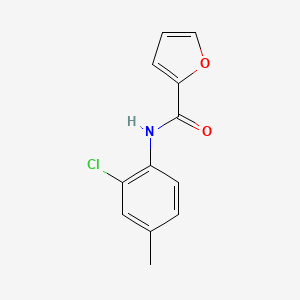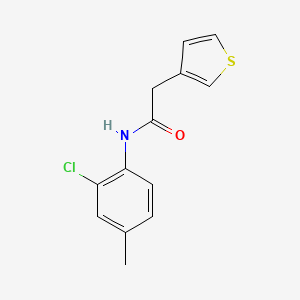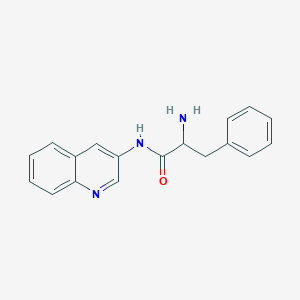![molecular formula C19H16N4O2S B7603637 7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7603637.png)
7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromen-2-one core, a phenyltetrazol group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core This core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its interaction with biological targets can provide insights into various biological processes.
Medicine: In the medical field, 7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one has shown promise as a therapeutic agent. Its potential anti-inflammatory and antioxidant properties make it a candidate for drug development.
Industry: In industry, this compound can be utilized in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their performance and durability.
Mechanism of Action
The mechanism by which 7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one exerts its effects involves its interaction with specific molecular targets. The phenyltetrazol group, in particular, plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: This compound shares the phenyltetrazol group but lacks the chromen-2-one core.
7-Ethyl-4-methylchromen-2-one: This compound has a similar chromen-2-one core but lacks the phenyltetrazol group.
Uniqueness: 7-Ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one stands out due to its combination of the chromen-2-one core and the phenyltetrazol group, which provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
7-ethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-13-8-9-16-14(11-18(24)25-17(16)10-13)12-26-19-20-21-22-23(19)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVGHHUIXTNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[2-(4-Fluorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603572.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603579.png)
![1-[[2-(4-Bromo-2-chlorophenoxy)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603581.png)
![N-methyl-1-[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine](/img/structure/B7603586.png)
![1-[[2-(2,6-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603604.png)
![1-[3-(2-Hydroxyphenyl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7603605.png)
![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603622.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603628.png)


![N-[(4-ethoxyphenyl)methyl]-N-methyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B7603652.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B7603669.png)
![[2-Oxo-2-(3-sulfamoylanilino)ethyl] 4-fluorobenzoate](/img/structure/B7603678.png)
